Trimethyl methanetricarboxylate

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Researchers synthesizing 3-carbomethoxy-4-hydroxy-2-pyridones face inconsistent yields when using difunctional malonates (DMM, DEM), which lack the third reactive ester required for this heterocyclic annulation. Trimethyl methanetricarboxylate solves this with three identical methoxycarbonyl groups on a single methine carbon, enabling reactivity inaccessible to malonate analogs. • Solid at room temperature (mp 46-47°C), eliminating weighing inaccuracies common with liquid malonates (DMM mp -62°C) for precise stoichiometric control. • Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, GC), meeting peer-reviewed publication standards. • Non-substitutable for 3-carbomethoxy-4-hydroxy-2-pyridone synthesis; diphenyl malonate fails to deliver this product class.

Molecular Formula C7H10O6
Molecular Weight 190.15 g/mol
CAS No. 1186-73-8
Cat. No. B073979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl methanetricarboxylate
CAS1186-73-8
Molecular FormulaC7H10O6
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(=O)OC)C(=O)OC
InChIInChI=1S/C7H10O6/c1-11-5(8)4(6(9)12-2)7(10)13-3/h4H,1-3H3
InChIKeyBNOIMFITGLLJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl Methanetricarboxylate (CAS 1186-73-8): Procurement-Grade Specifications and Core Properties for Chemical Synthesis


Trimethyl methanetricarboxylate (CAS 1186-73-8), also known as tricarbomethoxymethane, is a symmetrical, trifunctional ester [1]. With a molecular formula of C₇H₁₀O₆ and a molecular weight of 190.15 g/mol, this compound is characterized by a central methine carbon bonded to three methoxycarbonyl groups . It exists as a solid at room temperature, with a melting point of 46-47°C and a boiling point of 242.7°C . Its standard enthalpy of formation (ΔfH°solid) has been experimentally determined to be -1147.3 ± 1.3 kJ/mol [2]. The presence of three reactive ester moieties makes it a versatile building block in organic synthesis [3].

Why Trimethyl Methanetricarboxylate (CAS 1186-73-8) Cannot Be Substituted by Common Malonates or Other Polyesters in Critical Applications


Despite being an ester, trimethyl methanetricarboxylate is not a simple, interchangeable building block. Its differentiation from common alternatives like dimethyl malonate (DMM) or diethyl malonate (DEM) lies in its unique, highly symmetrical structure featuring three identical ester groups on a single carbon [1]. This arrangement confers distinct physical properties, such as a higher melting point (46-47°C) compared to DMM (-62°C) and DEM (-50°C), allowing for easier handling as a solid reagent [2]. More critically, its trifunctionality enables unique reactivity pathways, such as those exploited in specific heterocyclic syntheses, which are not accessible to difunctional malonates [3]. The substantial, validated commercial availability at high purities (≥98%) ensures experimental reproducibility that may be compromised with lower-grade or custom-synthesized batches of similar compounds .

Quantitative Evidence Guide: Verifiable Differentiation of Trimethyl Methanetricarboxylate (CAS 1186-73-8)


Unique Synthetic Utility: Synthesis of 3-Carbomethoxy-4-Hydroxy-2-Pyridones Not Replicable with Diphenyl Malonate

Trimethyl methanetricarboxylate enables a unique synthetic pathway for 3-carbomethoxy-substituted 4-hydroxy-2-pyridones, a transformation that cannot be achieved with the analogous diphenyl malonate. Under identical reaction conditions, the reaction of Schiff's bases with trimethyl methanetricarboxylate yielded the desired 3-carbomethoxy product, whereas diphenyl malonate yielded the unsubstituted 4-hydroxy-2-pyridone [1].

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Physical Form and Handling: Solid State at Ambient Temperature vs. Liquid Malonates

Trimethyl methanetricarboxylate's solid state at room temperature (melting point 46-47°C) is a key differentiator from many common liquid ester building blocks like dimethyl malonate (melting point -62°C) and diethyl malonate (melting point -50°C) [1]. This property simplifies weighing, handling, and storage, reducing the risk of spills and vapor exposure.

Process Chemistry Analytical Chemistry Laboratory Procurement

Validated High Purity and Reproducibility from Commercial Sources

Commercially sourced trimethyl methanetricarboxylate (CAS 1186-73-8) is available with documented purity levels, ensuring batch-to-batch consistency for research. Suppliers provide validated specifications, including a standard purity of 98% and can provide supporting analytical data such as NMR, HPLC, and GC . This level of quality assurance is critical for reproducible synthetic outcomes and is a verifiable specification for procurement.

Chemical Procurement Quality Assurance Reproducible Research

Optimal Application Scenarios for Trimethyl Methanetricarboxylate (CAS 1186-73-8) Based on Verified Evidence


Synthesis of Novel 3-Substituted 4-Hydroxy-2-Pyridone Derivatives

This compound is the reagent of choice for synthesizing 3-carbomethoxy-4-hydroxy-2-pyridones via reaction with Schiff's bases. As demonstrated in direct comparative studies, alternative esters like diphenyl malonate fail to deliver this specific 3-substituted product class, making trimethyl methanetricarboxylate a non-substitutable starting material for accessing this particular heterocyclic chemical space .

Laboratory-Scale Syntheses Requiring Accurate Handling of a Trifunctional Ester

In research settings where precise stoichiometry is critical, trimethyl methanetricarboxylate offers a significant practical advantage over liquid malonate analogs. Its solid state at room temperature (mp 46-47°C) minimizes handling errors associated with weighing volatile or hygroscopic liquids, thereby improving the accuracy and reproducibility of reaction setups .

Research Requiring High-Purity and Reproducible Reagents

When establishing a new synthetic methodology or preparing compounds for biological assay, reagent purity is paramount. Procuring this compound from reputable vendors guarantees a minimum purity of 98%, often accompanied by detailed analytical documentation (NMR, HPLC, GC). This ensures that observed outcomes are attributable to the intended reaction and not to impurities, meeting the stringent requirements for peer-reviewed publication and reliable data generation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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